molecular formula C30H34N2O6 B1437748 Dde-Orn(Fmoc)-OH CAS No. 1423017-87-1

Dde-Orn(Fmoc)-OH

Cat. No.: B1437748
CAS No.: 1423017-87-1
M. Wt: 518.6 g/mol
InChI Key: IOXWJOGKQWRDEE-DEOSSOPVSA-N
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Description

Dde-Orn(Fmoc)-OH is a protected ornithine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two orthogonal protecting groups: the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group on the δ-amine of ornithine and the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine. The Dde group is selectively removed under mild acidic conditions (e.g., 2% hydrazine in DMF), while Fmoc is cleaved using basic conditions (e.g., 20% piperidine in DMF). This orthogonality enables sequential deprotection, facilitating the synthesis of peptides with multiple post-translational modifications .

Key properties:

  • CAS No.: 269062-80-8
  • Molecular formula: C₃₀H₃₄N₂O₆
  • Applications: Selective side-chain functionalization, drug delivery systems, and imaging probes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dde-Orn(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The Dde group is introduced to protect the amino group, while the Fmoc group is used to protect the carboxyl group. The reaction conditions often involve the use of organic solvents and specific reagents to achieve selective protection.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure efficiency and consistency. Quality control measures are implemented to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dde-Orn(Fmoc)-OH undergoes various types of reactions, including:

    Deprotection Reactions: The Dde and Fmoc groups can be selectively removed under specific conditions to expose the amino and carboxyl groups for further reactions.

    Coupling Reactions: The exposed amino and carboxyl groups can participate in peptide bond formation, allowing for the synthesis of longer peptide chains.

Common Reagents and Conditions

    Deprotection: The Dde group can be removed using hydrazine, while the Fmoc group is typically removed using piperidine.

    Coupling: Common reagents for coupling reactions include carbodiimides (e.g., DIC, EDC) and activating agents (e.g., HOBt, HOAt).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.

Scientific Research Applications

Peptide Synthesis

1.1 Solid-Phase Peptide Synthesis (SPPS)
Dde-Orn(Fmoc)-OH is primarily utilized in Fmoc-based SPPS, a widely adopted method for synthesizing peptides due to its efficiency and versatility. The Dde protecting group allows for selective deprotection under mild conditions without affecting other functional groups in the peptide chain. This orthogonality is critical when synthesizing complex peptides with multiple modifications.

1.2 Applications in Branched and Cyclic Peptides
The use of this compound enables the incorporation of branched structures and cyclic peptides. For instance, it has been employed to create branched peptides that can enhance biological activity or stability. The ability to selectively remove the Dde group allows for further modifications after the main peptide chain has been assembled, facilitating the creation of intricate molecular architectures .

Therapeutic Applications

2.1 Development of Peptide-Based Therapeutics
Peptides synthesized using this compound have shown promise in therapeutic applications, particularly in drug discovery and development. The ability to modify peptides at specific sites can lead to enhanced binding affinities and improved pharmacokinetic properties. For example, peptides designed to inhibit protein-protein interactions have been synthesized using this approach, showcasing potential in cancer therapy .

2.2 Use in DNA-Encoded Libraries (DELs)
this compound has also been applied in the creation of DNA-encoded libraries (DELs), which facilitate high-throughput screening of peptide libraries for drug discovery. The incorporation of this compound allows for efficient coupling reactions and subsequent modifications that are essential for creating diverse libraries .

Case Studies

3.1 Synthesis of PNA-Peptide Conjugates
Research has demonstrated the successful synthesis of peptide nucleic acid (PNA)-peptide conjugates using Dde-protected ornithine derivatives. These conjugates are significant as they combine the binding properties of peptides with the specificity of nucleic acids, providing a platform for developing novel therapeutics .

3.2 Development of Molecular Probes
Another application involves using this compound in creating molecular probes for studying biological processes. The ability to incorporate various functional groups through selective deprotection allows researchers to design probes that can interact with specific biomolecules or cellular pathways, enhancing our understanding of complex biological systems .

Mechanism of Action

The mechanism of action of Dde-Orn(Fmoc)-OH involves the selective protection and deprotection of the amino and carboxyl groups of ornithine. The Dde group provides temporary protection to the amino group, preventing unwanted reactions during the synthesis process. The Fmoc group protects the carboxyl group and can be removed under mild conditions to allow for further reactions. This selective protection and deprotection enable the stepwise synthesis of peptides with high precision.

Comparison with Similar Compounds

Comparison with Similar Compounds

Protection Group Chemistry and Orthogonality

The stability and removal conditions of protecting groups critically influence synthesis strategies. Below is a comparative analysis:

Compound Protection Groups Removal Conditions Orthogonality Key Stability Notes
Dde-Orn(Fmoc)-OH Dde (δ-amine), Fmoc (α-amine) Dde: 2% hydrazine; Fmoc: 20% piperidine High Dde stable under basic conditions
Fmoc-Lys(Dde)-OH Dde (ε-amine), Fmoc (α-amine) Same as above High Longer side chain (vs. Orn) affects steric hindrance
Fmoc-His(Trt)-OH Trt (imidazole), Fmoc (α-amine) Trt: 1% TFA; Fmoc: 20% piperidine Moderate Trt stable to bases but requires dilute acid
Fmoc-Cys(Trt)-OH Trt (thiol), Fmoc (α-amine) Trt: 95% TFA; Fmoc: 20% piperidine Low High racemization risk during coupling
Fmoc-Orn(Boc)-OH Boc (δ-amine), Fmoc (α-amine) Boc: 50% TFA; Fmoc: 20% piperidine Low Boc removal disrupts acid-sensitive groups

Key Findings :

  • Dde vs. Trt : Dde offers superior orthogonality in Fmoc-based SPPS, as Trt removal often requires stronger acids (e.g., 95% TFA for Cys(Trt)), which may degrade acid-labile residues .
  • Dde vs. Boc : Boc deprotection (50% TFA) is incompatible with acid-sensitive moieties, whereas Dde’s mild cleavage preserves such groups .
  • Amino Acid Backbone: Ornithine’s shorter side chain (vs. lysine) reduces steric hindrance, improving coupling efficiency (88% yield for Fmoc-Orn derivatives vs. 84–94% for lysine analogs) .

Biological Activity

Dde-Orn(Fmoc)-OH, also known as Fmoc-L-ornithine(Dde)-OH, is a synthetic compound widely utilized in peptide synthesis. This compound incorporates the amino acid ornithine, which plays significant roles in various biological processes. The unique protective groups in this compound facilitate the synthesis of complex peptides, making it a valuable tool in biochemical research and therapeutic applications.

Structure and Synthesis

This compound features two protective groups:

  • Fmoc (9-Fluorenylmethyloxycarbonyl) : Protects the amino terminus.
  • Dde (4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene) : Protects the delta amine group.

These groups allow for selective deprotection during peptide synthesis, enabling researchers to create peptides with specific functionalities.

Synthesis Process

The synthesis of this compound typically involves:

  • Coupling Reaction : The compound is coupled with other amino acids using reagents such as HATU and HOAt in DMF.
  • Deprotection : The Fmoc group is removed using piperidine, while the Dde group can be selectively deprotected under mild conditions using hydrazine or other reagents .

Biological Activity

While this compound itself may not exhibit significant biological activity, its derivatives and the peptides synthesized from it can have various biological functions. Key areas of interest include:

  • Protein Interactions : Peptides synthesized using this compound are used to study protein interactions and enzyme activity, which are crucial for understanding cellular processes and signaling pathways.
  • Therapeutic Applications : Peptides containing ornithine have been studied for their potential therapeutic effects, including antimicrobial and immunomodulatory activities.

Case Studies and Research Findings

Several studies highlight the utility of this compound in biological research:

  • Peptide Synthesis for Drug Development :
    • Researchers have utilized this compound to synthesize peptide-based drugs targeting specific diseases. For instance, peptides derived from this compound have shown promise in modulating immune responses and exhibiting antimicrobial properties.
  • Stability Studies :
    • A study examined the stability of peptides synthesized with this compound under solid-phase conditions. The results indicated that peptides maintained structural integrity over time, which is crucial for their biological function .
  • Orthogonal Protection Strategies :
    • Innovations in deprotection strategies have allowed for the direct synthesis of peptide nucleic acid (PNA) conjugates with this compound. This advancement demonstrates the versatility of this compound in creating complex biomolecules .

Comparative Analysis of Related Compounds

CompoundProtective GroupsApplications
This compoundFmoc, DdePeptide synthesis, drug development
Fmoc-Lys-OHFmocProtein interaction studies
Acetylated OrnithineAcetylAntimicrobial peptides

Q & A

Q. How is Dde-Orn(Fmoc)-OH synthesized in solid-phase peptide synthesis (SPPS)?

Basic
this compound is synthesized using Fmoc-based SPPS protocols. The orthogonal Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the side-chain amine of ornithine, while the Fmoc group protects the α-amine. Sequential deprotection of Fmoc (using 20% piperidine in DMF) allows peptide chain elongation, while the Dde group remains intact until selective removal with 2% hydrazine in DMF .

Methodological Steps :

Resin Loading : Use 2-chlorotrityl resin pre-loaded with Boc-Orn(Fmoc)-OH (or equivalent).

Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 5 min).

Coupling : Activate Fmoc-amino acids with HBTU/HOBt and DIEA in DMF (2 × 1 hr).

Dde Removal : After chain assembly, selectively cleave Dde with 2% hydrazine (2 × 10 min).

Q. What solvent systems are optimal for dissolving this compound?

Basic
this compound exhibits limited solubility in aqueous buffers but dissolves readily in polar aprotic solvents like DMSO or DMF. For stock solutions:

  • Prepare 10–100 mM solutions in DMSO.
  • Avoid freeze-thaw cycles; store aliquots at -20°C (1 month) or -80°C (6 months) .
  • Critical Note : Vortexing and heating to 37°C with brief ultrasonication can enhance dissolution .

Q. How can coupling efficiency of this compound be optimized in SPPS?

Advanced
Low coupling efficiency often arises from steric hindrance or poor activation. Mitigation strategies:

Double Coupling : Repeat coupling steps using fresh reagents.

Additive Use : Include 0.1 M HOBt or OxymaPure to suppress racemization.

Monitor with Kaiser Test : Detect free amines post-coupling; a colorless result indicates complete reaction .

Q. What orthogonal protection strategies are compatible with this compound?

Basic
The Dde group is orthogonal to Fmoc, Boc, and Alloc protections. For example:

  • Fmoc is cleaved with piperidine.
  • Dde is removed with hydrazine without affecting Fmoc.
  • Boc/Alloc require strong acids (TFA) or palladium catalysts, respectively .

Application : This enables sequential modification of side chains in multi-functionalized peptides.

Q. How to characterize purity and identity of this compound?

Advanced

HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Purity >98% is required for peptide synthesis .

Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at 568.69 Da for C34H40N4O7S) .

NMR : Validate stereochemistry and absence of diastereomers (e.g., 1H-NMR in DMSO-d6) .

Q. How to prevent side reactions during Dde deprotection?

Advanced
Hydrazine-mediated Dde cleavage can cause aspartimide formation or cysteine oxidation. Mitigation:

Short Exposure : Limit hydrazine treatment to 2 × 10 min.

Add Antioxidants : Include 1% TCEP to protect thiol-containing residues.

Low Temperature : Perform deprotection at 0–4°C .

Q. What storage conditions ensure this compound stability?

Basic

  • Short-term : Store at -20°C in a desiccator.
  • Long-term : Aliquot in anhydrous DMSO and store at -80°C (stable for ≥6 months). Avoid light and humidity to prevent Fmoc degradation .

Q. How to quantify this compound in reaction mixtures via HPLC?

Advanced

Pre-column Derivatization : React with Fmoc-Cl to form fluorescent adducts.

Separation : Use a C18 column with a 10–90% acetonitrile gradient (0.1% TFA).

Detection : Fluorescence at λex = 265 nm, λem = 315 nm .

Q. Can this compound be used in drug delivery systems?

Advanced
Yes. The Dde group enables pH-sensitive release in tumor microenvironments. For example:

  • Nanoparticle Functionalization : Conjugate this compound to cRGD peptides for targeted delivery.
  • PET/MR Imaging : Incorporate 64Cu-labeled derivatives for theranostic applications .

Q. How does this compound perform under acidic cleavage conditions?

Advanced
The Dde group is stable to TFA (used for resin cleavage), but prolonged exposure (>2 hr) may partially hydrolyze the cyclohexylidene ring. Optimize cleavage cocktails with scavengers (e.g., triisopropylsilane) to minimize side reactions .

Properties

IUPAC Name

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXWJOGKQWRDEE-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dde-Orn(Fmoc)-OH
Dde-Orn(Fmoc)-OH
Dde-Orn(Fmoc)-OH
Dde-Orn(Fmoc)-OH
Dde-Orn(Fmoc)-OH
Dde-Orn(Fmoc)-OH

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